molecular formula C17H20N2O5S B1388224 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate CAS No. 202264-28-6

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate

Cat. No.: B1388224
CAS No.: 202264-28-6
M. Wt: 364.4 g/mol
InChI Key: CXSPSDGYQBHSKF-UHFFFAOYSA-N
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Description

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate is a complex organic compound with a unique structure that includes a benzodiazole core, a hydroxyphenyl group, and a methanesulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate typically involves multiple steps. One common method starts with the preparation of the benzodiazole core, followed by the introduction of the hydroxyphenyl group through a substitution reaction. The final step involves the addition of the methanesulfonate group under specific reaction conditions, such as the use of methanesulfonic acid in a suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzodiazole core can be reduced under specific conditions.

    Substitution: The methanesulfonate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyphenyl group can yield quinones, while reduction of the benzodiazole core can produce dihydrobenzodiazole derivatives.

Scientific Research Applications

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or a fluorescent marker due to its unique structure.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate involves its interaction with specific molecular targets. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, while the benzodiazole core can interact with various enzymes or receptors. The methanesulfonate group may enhance the compound’s solubility and stability, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-(2-hydroxyphenyl)-1,3-dimethyl-1H-1,3-benzodiazole: Lacks the methanesulfonate group, which may affect its solubility and reactivity.

    1,3-dimethyl-1H-1,3-benzodiazole-2-methanol: Similar structure but without the hydroxyphenyl group, which may alter its biological activity.

Uniqueness

2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the methanesulfonate group enhances its solubility, while the hydroxyphenyl group provides additional sites for interaction with biological targets.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-[(1,3-dimethylbenzimidazol-3-ium-2-yl)methoxy]phenol;methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2.CH4O3S/c1-17-12-7-3-4-8-13(12)18(2)16(17)11-20-15-10-6-5-9-14(15)19;1-5(2,3)4/h3-10H,11H2,1-2H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSPSDGYQBHSKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2[N+](=C1COC3=CC=CC=C3O)C.CS(=O)(=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 2
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 3
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 4
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 5
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate
Reactant of Route 6
2-(2-hydroxyphenoxymethyl)-1,3-dimethyl-1H-1,3-benzodiazol-3-ium methanesulfonate

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